molecular formula C20H15ClN4O3S2 B269877 N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

Cat. No. B269877
M. Wt: 458.9 g/mol
InChI Key: QAOYPTPTYLAESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and microbial growth. It has also been shown to modulate certain signaling pathways involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. It has also been shown to induce cell death in cancer cells and inhibit the growth of certain microbes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in lab experiments is its potential to target multiple pathways involved in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide. One direction is to further study its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide involves several steps. The first step involves the reaction of 2-aminobenzimidazole with p-chloroacetophenone in the presence of potassium carbonate and DMF. The resulting product is then reacted with p-toluenesulfonyl chloride in the presence of triethylamine and DMF to form 2-[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]acetophenone. The final step involves the reaction of 2-[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]acetophenone with 5-chloro-2-chloropyridine in the presence of potassium carbonate and DMF to form N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.

properties

Product Name

N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

Molecular Formula

C20H15ClN4O3S2

Molecular Weight

458.9 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C20H15ClN4O3S2/c21-14-10-11-18(22-12-14)24-19(26)13-29-20-23-16-8-4-5-9-17(16)25(20)30(27,28)15-6-2-1-3-7-15/h1-12H,13H2,(H,22,24,26)

InChI Key

QAOYPTPTYLAESE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=NC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=NC=C(C=C4)Cl

Origin of Product

United States

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